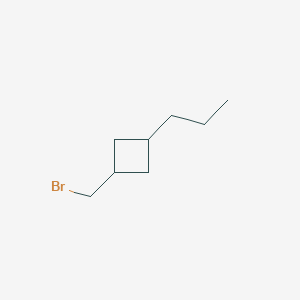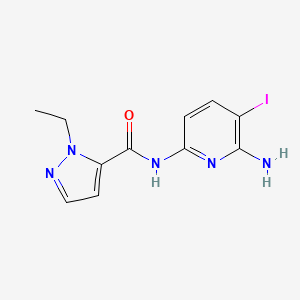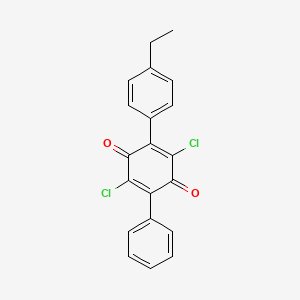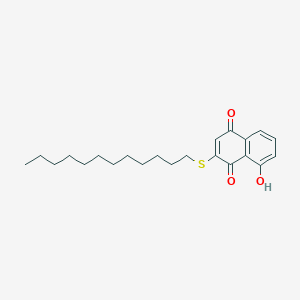
2-(Dodecylsulfanyl)-8-hydroxynaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dodecylsulfanyl-8-hydroxy-naphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a class of organic compounds known for their diverse biological activities and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-hydroxy-1,4-naphthoquinone with dodecylthiol in the presence of a suitable catalyst under mild conditions . This reaction proceeds through a nucleophilic substitution mechanism, where the thiol group replaces a hydrogen atom on the naphthoquinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of efficient catalysts, high-yield reaction conditions, and environmentally friendly solvents. The process may also incorporate steps for the recovery and reuse of high-cost raw materials and reagents to improve cost-effectiveness and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Dodecylsulfanyl-8-hydroxy-naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The hydroxyl and dodecylsulfanyl groups can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of functionalized naphthoquinone compounds .
Applications De Recherche Scientifique
2-Dodecylsulfanyl-8-hydroxy-naphthalene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-dodecylsulfanyl-8-hydroxy-naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapies. Additionally, the hydroxyl and dodecylsulfanyl groups may enhance the compound’s ability to interact with specific enzymes and proteins, further contributing to its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its use in henna and its antimicrobial properties.
Juglone (5-hydroxy-1,4-naphthoquinone): Exhibits strong allelopathic effects and is used in biological research.
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Studied for its anticancer and antimicrobial activities.
Uniqueness
2-Dodecylsulfanyl-8-hydroxy-naphthalene-1,4-dione is unique due to the presence of the dodecylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability. Additionally, the combination of the hydroxyl and dodecylsulfanyl groups may provide synergistic effects, enhancing the compound’s overall activity compared to similar naphthoquinone derivatives .
Propriétés
Numéro CAS |
67304-52-3 |
|---|---|
Formule moléculaire |
C22H30O3S |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
2-dodecylsulfanyl-8-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C22H30O3S/c1-2-3-4-5-6-7-8-9-10-11-15-26-20-16-19(24)17-13-12-14-18(23)21(17)22(20)25/h12-14,16,23H,2-11,15H2,1H3 |
Clé InChI |
CFBVOOTVWMWBLT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSC1=CC(=O)C2=C(C1=O)C(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


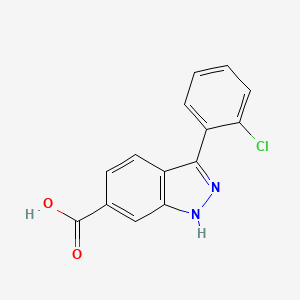
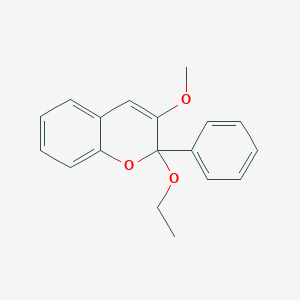
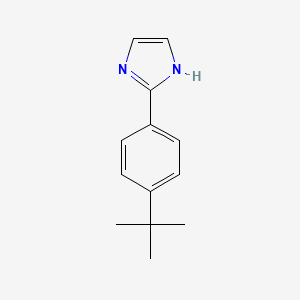
![4-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B13992846.png)
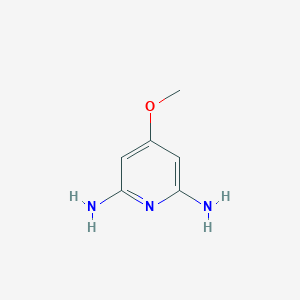
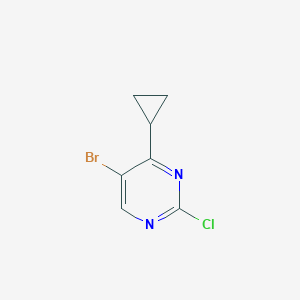
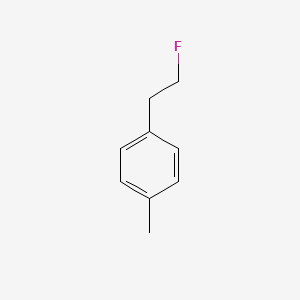

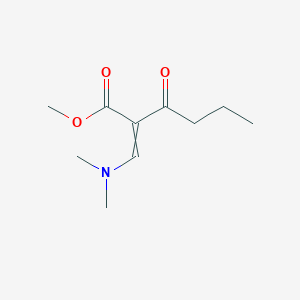
![[1-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine](/img/structure/B13992863.png)
![[2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol](/img/structure/B13992869.png)
